molecular formula C10H10N4O2S B12937057 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide CAS No. 88422-20-2

2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide

Cat. No.: B12937057
CAS No.: 88422-20-2
M. Wt: 250.28 g/mol
InChI Key: VNTHODVVFWAASB-UHFFFAOYSA-N
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Description

2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the methylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
  • 4-Chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-1H-imidazole-1-sulfonamide

Uniqueness

2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to its specific cyano and sulfonamide functional groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .

Properties

CAS No.

88422-20-2

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide

InChI

InChI=1S/C10H10N4O2S/c1-13(2)17(15,16)14-9-6-4-3-5-8(9)12-10(14)7-11/h3-6H,1-2H3

InChI Key

VNTHODVVFWAASB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C2=CC=CC=C2N=C1C#N

Origin of Product

United States

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